3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide
CAS No.: 1326870-82-9
Cat. No.: VC6984691
Molecular Formula: C26H25F3N4O2
Molecular Weight: 482.507
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326870-82-9 |
|---|---|
| Molecular Formula | C26H25F3N4O2 |
| Molecular Weight | 482.507 |
| IUPAC Name | 3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
| Standard InChI | InChI=1S/C26H29F3N4O2/c1-17(2)19-6-8-20(9-7-19)22-15-23-25(35)32(12-13-33(23)31-22)11-10-24(34)30-16-18-4-3-5-21(14-18)26(27,28)29/h3-9,12-14,17,22-23,31H,10-11,15-16H2,1-2H3,(H,30,34) |
| Standard InChI Key | IFBBRCPARKZXTH-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Introduction
The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide is a complex organic molecule belonging to the class of pyrazolo derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. The specific compound features a pyrazolo[1,5-a]pyrazine core, which is fused with an amide group, enhancing its potential for various scientific applications.
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of intermediates using catalysts like p-toluenesulfonic acid or sodium hydroxide. The final compound is often purified using techniques such as recrystallization or chromatography to ensure high purity.
Biological Activity and Potential Applications
Pyrazolo derivatives, including this compound, are being researched for their potential therapeutic effects. They may act by inhibiting certain enzymes or receptors involved in signaling pathways, leading to anti-inflammatory or anti-cancer activities. Compounds within this class can modulate kinase activities, which are critical in cell proliferation and survival pathways.
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Pyrazolo Derivatives | Anti-inflammatory, Anti-cancer | Pharmacology, Medicinal Chemistry |
| Similar Pyrazolo Compounds | Anticancer, Antibacterial | Drug Development, Therapeutic Research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume